molecular formula C23H23FN2O5S B2974775 N-[2-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-N'-(3-phenylpropyl)ethanediamide CAS No. 896309-95-8

N-[2-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-N'-(3-phenylpropyl)ethanediamide

Cat. No.: B2974775
CAS No.: 896309-95-8
M. Wt: 458.5
InChI Key: ZYCDALMUPVDHOB-UHFFFAOYSA-N
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Description

N-[2-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-N’-(3-phenylpropyl)ethanediamide is a complex organic compound characterized by the presence of fluorobenzene, furan, and ethanediamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-N’-(3-phenylpropyl)ethanediamide typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to further reactions to form the final product. Common synthetic routes include:

    Sulfonylation: Introduction of the sulfonyl group to the fluorobenzene ring.

    Furan Functionalization: Incorporation of the furan ring through electrophilic aromatic substitution.

    Amide Bond Formation: Coupling of the intermediate compounds to form the ethanediamide linkage.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions under controlled conditions. Key parameters include temperature, pressure, and the use of catalysts to optimize yield and purity. The process may also involve purification steps such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-N’-(3-phenylpropyl)ethanediamide can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of sulfonyl or other functional groups.

    Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

N-[2-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-N’-(3-phenylpropyl)ethanediamide has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.

    Biological Studies: Investigation of its biological activity, including antimicrobial and anticancer properties.

    Material Science: Use in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-[2-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-N’-(3-phenylpropyl)ethanediamide involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to active sites, inhibiting or modulating the activity of these targets. Pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-N’-(2-hydroxyethyl)ethanediamide
  • N-[2-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-N’-(2-furan-2-yl)ethyl]ethanediamide

Uniqueness

N-[2-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-N’-(3-phenylpropyl)ethanediamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

N'-[2-(4-fluorophenyl)sulfonyl-2-(furan-2-yl)ethyl]-N-(3-phenylpropyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23FN2O5S/c24-18-10-12-19(13-11-18)32(29,30)21(20-9-5-15-31-20)16-26-23(28)22(27)25-14-4-8-17-6-2-1-3-7-17/h1-3,5-7,9-13,15,21H,4,8,14,16H2,(H,25,27)(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYCDALMUPVDHOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCNC(=O)C(=O)NCC(C2=CC=CO2)S(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23FN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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